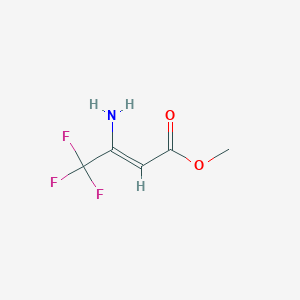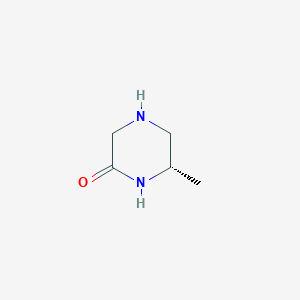
Methyl 3-amino-4,4,4-trifluorocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4,4,4-trifluorocrotonate is a chemical compound with the molecular formula C5H6F3NO2 and a molecular weight of 169.1 g/mol It is characterized by the presence of an amino group and three fluorine atoms attached to a crotonate ester
Vorbereitungsmethoden
The synthesis of methyl 3-amino-4,4,4-trifluorocrotonate typically involves the reaction of an alkyl trifluoroacetate with an alkyl acetate and an alkali metal alcoholate to form an enolate, which is then reacted with a primary or secondary amine or ammonia in the presence of an acid . The general reaction scheme can be summarized as follows:
- Formation of Enolate:
- React alkyl trifluoroacetate with alkyl acetate and an alkali metal alcoholate.
- Example: CF3COOR + CH3COOR’ + M+OR’’ → CF3C(O-)CHCOOR’ M+.
- Amination:
- React the enolate with a primary or secondary amine or ammonia.
- Example: CF3C(O-)CHCOOR’ M+ + NHR1R2 → CF3C(NHR1R2)CHCOOR’.
Analyse Chemischer Reaktionen
Methyl 3-amino-4,4,4-trifluorocrotonate undergoes various chemical reactions, including:
- Substitution Reactions:
- The amino group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
- Oxidation and Reduction:
- The compound can be oxidized or reduced under specific conditions.
- Common reagents: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
- Condensation Reactions:
- The compound can undergo condensation reactions to form heterocyclic compounds.
- Example: Reaction with aldehydes or ketones to form imines or enamines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4,4,4-trifluorocrotonate has several scientific research applications:
- Chemistry:
- Biology:
- Investigated for its potential use in the development of biologically active molecules.
- Studied for its interactions with various biological targets.
- Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
- Potential use in drug discovery and development.
- Industry:
- Utilized in the synthesis of pesticides and other industrial chemicals .
- Important intermediate in the production of fluorinated compounds.
Wirkmechanismus
The mechanism of action of methyl 3-amino-4,4,4-trifluorocrotonate involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-4,4,4-trifluorocrotonate can be compared with similar compounds such as ethyl 3-amino-4,4,4-trifluorocrotonate and ethyl 4,4,4-trifluorocrotonate . These compounds share similar structural features but differ in their ester groups and specific reactivity. The presence of the trifluoromethyl group in these compounds imparts unique chemical properties, making them valuable in various synthetic and industrial applications.
Similar Compounds
Eigenschaften
IUPAC Name |
methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGMZMZKOSVDNE-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(F)(F)F)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)



